molecular formula C12H16N2OS2 B1667568 Aprikalim CAS No. 132562-26-6

Aprikalim

Cat. No.: B1667568
CAS No.: 132562-26-6
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aprikalim is a chemical compound with the molecular formula C12H16N2OS2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound contains 16 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aprikalim involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the carbon-nitrogen and carbon-sulfur bonds under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathways are followed.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Aprikalim undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or cyanide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Aprikalim has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Aprikalim involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Aprikalim: A related compound with similar structural features but different functional groups.

    Sulfoxides and Sulfones: Compounds with similar sulfur-containing structures.

    Amines and Alcohols: Compounds with similar nitrogen and oxygen-containing structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

132562-26-6

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

(1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17-/m1/s1

InChI Key

GKEMHVLBZNVZOI-SJKOYZFVSA-N

SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Isomeric SMILES

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aprikalim
N-methyl-2-(3-pyridyl)tetrahydrothiopyran-2-carbothioamide-1-oxide
RP 49356
RP 52891
RP-49356
RP-52891

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aprikalim
Reactant of Route 2
Reactant of Route 2
Aprikalim
Reactant of Route 3
Aprikalim
Reactant of Route 4
Aprikalim
Reactant of Route 5
Aprikalim
Reactant of Route 6
Aprikalim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.